molecular formula C7H5F2NO2 B1467705 1,5-Difluoro-3-methyl-2-nitrobenzene CAS No. 1616526-80-7

1,5-Difluoro-3-methyl-2-nitrobenzene

Cat. No.: B1467705
CAS No.: 1616526-80-7
M. Wt: 173.12 g/mol
InChI Key: YEYOQSYKJFWRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Difluoro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 . It is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of this compound can be initiated by the reaction between sodium nitrate and 1,3-difluoro-2-methylbenzene . First, sodium nitrate is treated with hydrochloric acid in the presence of sodium nitrite to produce nitric acid. Then, the resulting nitric acid reacts with 1,3-difluoro-2-methylbenzene under appropriate reaction conditions to yield 1,3-difluoro-2-methyl-5-nitrobenzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 . The structure is consistent with the NMR data .


Physical And Chemical Properties Analysis

This compound is a powder . . It is recommended to store the product in a sealed, cool, and dry condition .

Safety and Hazards

The safety information for 1,5-Difluoro-3-methyl-2-nitrobenzene includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

1,5-Difluoro-3-methyl-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the biotransformation of the compound into different metabolites, which may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites in specific pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOQSYKJFWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290482
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-80-7
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Difluoro-3-methyl-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Difluoro-3-methyl-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,5-Difluoro-3-methyl-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,5-Difluoro-3-methyl-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,5-Difluoro-3-methyl-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,5-Difluoro-3-methyl-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.